

Unraveling Preisocalamendiol: A Comprehensive Technical Guide to Procainamide

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Compound of Interest		
Compound Name:	Preisocalamendiol	
Cat. No.:	B207934	Get Quote

An in-depth analysis for researchers, scientists, and drug development professionals.

The compound of interest, initially searched for as "Preisocalamendiol," has been identified through extensive database searches as Procainamide. It is highly probable that "Preisocalamendiol" is a non-standard or erroneous name for this well-documented pharmaceutical agent. This guide provides a comprehensive technical overview of Procainamide, focusing on its chemical identity, pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action.

Core Chemical Identifiers

Procainamide is a well-characterized compound with established chemical identifiers crucial for research and regulatory purposes. The following table summarizes its key identifiers.



Identifier Type	Value	
CAS Number	51-06-9 (Procainamide)[1]	
614-39-1 (Procainamide Hydrochloride)[2]		
Molecular Formula	C13H21N3O[1]	
IUPAC Name	4-amino-N-[2-(diethylamino)ethyl]benzamide[1]	
InChI Key	REQCZEXYDRLIBE-UHFFFAOYSA-N[1]	
SMILES	CCN(CC)CCNC(=O)c1ccc(N)cc1[1]	
Synonyms	Novocainamide, Procan, Pronestyl[1]	

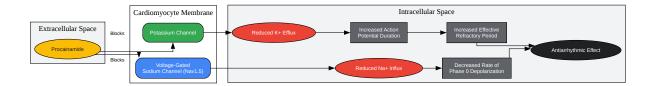
Mechanism of Action: A Class IA Antiarrhythmic Agent

Procainamide is classified as a Class IA antiarrhythmic agent.[3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization.[3] Consequently, conduction velocity in the atria, ventricles, and His-Purkinje system is slowed.

Furthermore, Procainamide also exhibits potassium channel blocking activity, which prolongs the duration of the action potential and the effective refractory period of cardiac tissue.[1][4] This dual action on both sodium and potassium channels is characteristic of Class IA antiarrhythmics and contributes to its efficacy in treating a variety of cardiac arrhythmias.

The following diagram illustrates the signaling pathway of Procainamide's action on a cardiomyocyte.





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Procainamide's mechanism of action on cardiomyocyte ion channels.

Experimental Protocols

The pharmacological effects of Procainamide have been extensively studied using various electrophysiological techniques. Below are detailed methodologies for key experiments.

Voltage Clamp and Patch Clamp Electrophysiology

Objective: To measure the effect of Procainamide on ion channel currents in isolated cardiomyocytes.

Methodology:

- Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig papillary muscle).
- Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution mimicking the intracellular ionic composition.
- Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
- Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.



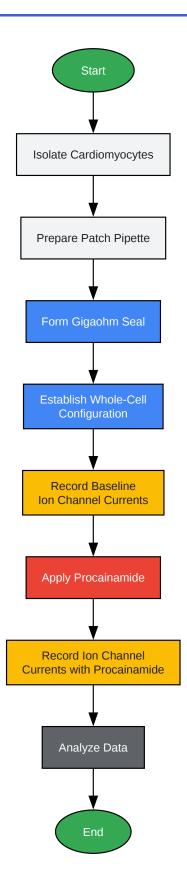




- Voltage Clamp Protocol: The membrane potential is held at a specific voltage by a feedback amplifier. A series of voltage steps are applied to activate and inactivate the ion channels of interest.
- Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the ion channels.
- Drug Application: Procainamide is applied to the cell via a perfusion system at known concentrations.
- Data Analysis: The recorded currents before and after drug application are analyzed to determine the effect of Procainamide on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

The following diagram outlines the general workflow for a patch-clamp experiment.





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A simplified workflow for a whole-cell patch-clamp experiment.



Cardiac Action Potential Measurement

Objective: To determine the effect of Procainamide on the cardiac action potential waveform.

Methodology:

- Tissue Preparation: A strip of cardiac muscle (e.g., papillary muscle) is dissected and mounted in an organ bath perfused with a physiological salt solution.
- Microelectrode Impalement: A sharp glass microelectrode filled with a high-concentration KCl solution is used to impale a single cardiomyocyte.
- Action Potential Recording: The microelectrode records the transmembrane potential. The muscle is stimulated at a constant frequency to elicit regular action potentials.
- Drug Perfusion: After recording stable baseline action potentials, Procainamide is added to the perfusate at various concentrations.
- Data Acquisition: Action potentials are recorded continuously and digitized for later analysis.
- Parameter Analysis: Key parameters of the action potential are measured, including the maximum upstroke velocity (Vmax), action potential duration at different levels of repolarization (e.g., APD50, APD90), and the resting membrane potential.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the electrophysiological effects of Procainamide.



Parameter	Effect of Procainamide	Typical Concentration Range
Maximum Upstroke Velocity (Vmax)	Decrease	10 - 100 μΜ
Action Potential Duration (APD)	Increase	10 - 100 μΜ
Effective Refractory Period (ERP)	Increase	10 - 100 μΜ
QRS Duration (in vivo)	Increase	Therapeutic plasma levels
QT Interval (in vivo)	Increase	Therapeutic plasma levels

Note: The exact values can vary depending on the experimental model, tissue type, and specific experimental conditions.

Conclusion

Procainamide is a well-established Class IA antiarrhythmic drug with a primary mechanism of action involving the blockade of cardiac sodium and potassium channels. Its electrophysiological effects have been thoroughly characterized through techniques such as voltage clamp and intracellular action potential recordings. This technical guide provides a foundational understanding of Procainamide for researchers and drug development professionals, emphasizing its chemical identity, mechanism of action, and the experimental approaches used to study its properties.

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